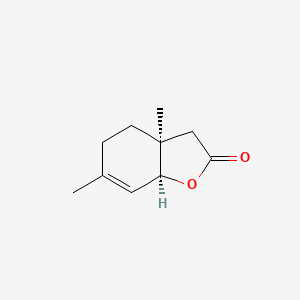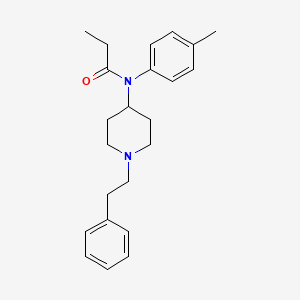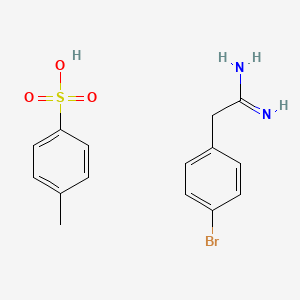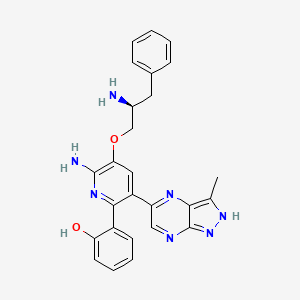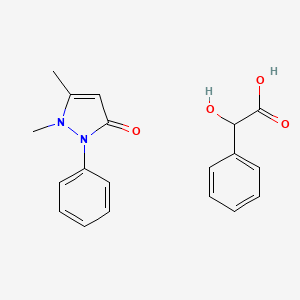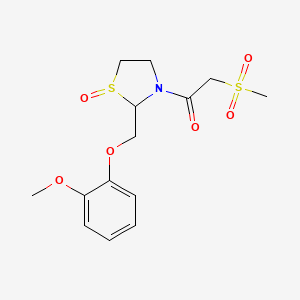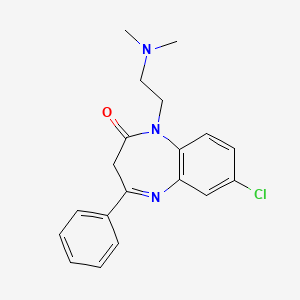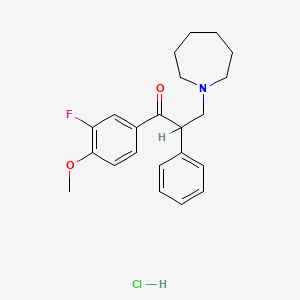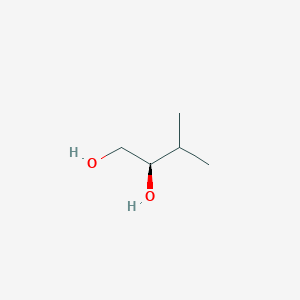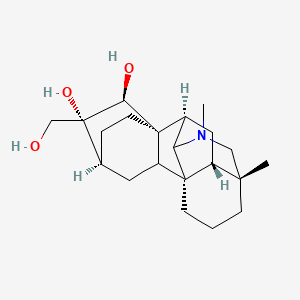
Dictysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dictysine is a diterpene alkaloid isolated from the epigeal part of the plant Delphinium dictyocarpum. It has the molecular formula C21H33NO3 and is characterized by a sengorine skeleton with hydroxy groups at positions C15, C16, and C20 . This compound is known for its complex structure and significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dictysine can be synthesized through various chemical reactions involving the sengorine skeleton. The preparation involves the acetylation of this compound with acetyl chloride, resulting in the formation of triacetate and diacetates . The synthetic route typically requires precise control of reaction conditions, including temperature and pH, to ensure the correct formation of the desired products.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the plant Delphinium dictyocarpum. The process includes the isolation of the epigeal part of the plant, followed by extraction and purification using chromatographic techniques. The industrial production methods aim to maximize yield and purity while minimizing the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions: Dictysine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as chromium trioxide and periodic acid.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can be carried out using reagents like acetyl chloride and acetic anhydride.
Major Products Formed: The major products formed from these reactions include triacetate and diacetates of this compound, which are crucial intermediates in further chemical modifications .
Wissenschaftliche Forschungsanwendungen
Dictysine has a wide range of scientific research applications due to its unique chemical structure and biological activities. Some of the key applications include:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of diterpene alkaloids.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of dictysine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to receptors and enzymes, modulating their activity. The hydroxy groups at positions C15, C16, and C20 play a crucial role in its biological activity by forming hydrogen bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Dictysine is unique among diterpene alkaloids due to its specific structural features and biological activities. Similar compounds include dehydrothis compound, which shares a similar skeleton but differs in the oxidation state of certain functional groups . Other related compounds include songorine and denudatine, which also belong to the diterpene alkaloid family but have distinct structural and functional properties .
Eigenschaften
CAS-Nummer |
67256-05-7 |
|---|---|
Molekularformel |
C21H33NO3 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
(1S,5R,9R,10R,11S,12R,13S,16R)-12-(hydroxymethyl)-5,7-dimethyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,12-diol |
InChI |
InChI=1S/C21H33NO3/c1-18-5-3-6-20-14(18)9-13(16(20)22(2)10-18)19-7-4-12(8-15(19)20)21(25,11-23)17(19)24/h12-17,23-25H,3-11H2,1-2H3/t12-,13-,14+,15?,16?,17-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
UZVALMFEKMFXEX-LLBHZJIVSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@@]34[C@@H]1C[C@@H](C3N(C2)C)[C@]56C4C[C@H](CC5)[C@]([C@H]6O)(CO)O |
Kanonische SMILES |
CC12CCCC34C1CC(C3N(C2)C)C56C4CC(CC5)C(C6O)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



